molecular formula C15H21NO2 B14941133 2-Phenoxy-1-(piperidin-1-yl)butan-1-one CAS No. 600141-58-0

2-Phenoxy-1-(piperidin-1-yl)butan-1-one

Cat. No.: B14941133
CAS No.: 600141-58-0
M. Wt: 247.33 g/mol
InChI Key: MDXTWTAXVWDLNV-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(piperidin-1-yl)butan-1-one is an organic compound that features a piperidine ring and a phenoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(piperidin-1-yl)butan-1-one typically involves the reaction of phenol with 1-bromo-2-butanone to form 2-phenoxybutan-1-one, which is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Phenoxy-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    2-Phenyl-1-(piperidin-1-yl)ethanone: Similar structure but with an ethanone backbone.

    1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group and a piperidine ring, but with different functional groups.

Uniqueness: 2-Phenoxy-1-(piperidin-1-yl)butan-1-one is unique due to its specific combination of a phenoxy group and a piperidine ring attached to a butanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

600141-58-0

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-phenoxy-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C15H21NO2/c1-2-14(18-13-9-5-3-6-10-13)15(17)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3

InChI Key

MDXTWTAXVWDLNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCCC1)OC2=CC=CC=C2

Origin of Product

United States

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